2-(p-Tolyl)-2,5-dihydrofuran
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Overview
Description
2-(p-Tolyl)-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It features a furan ring that is partially saturated, with a p-tolyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of p-tolyl-substituted alkenes with furan derivatives in the presence of a catalyst can yield the desired compound. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF), carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the p-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as tosyl chloride for electrophilic substitution and organolithium reagents for nucleophilic substitution are frequently used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield p-tolyl-furan derivatives, while reduction can produce p-tolyl-tetrahydrofuran.
Scientific Research Applications
2-(p-Tolyl)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism by which 2-(p-Tolyl)-2,5-dihydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Tetra(p-tolyl)antimony arenesulfonates
- 2-(p-Tolyl)ethyl nicotinate
Uniqueness
2-(p-Tolyl)-2,5-dihydrofuran is unique due to its partially saturated furan ring, which imparts distinct chemical reactivity and stability compared to fully aromatic or fully saturated analogs. This structural feature allows for selective functionalization and diverse applications in various fields .
Properties
CAS No. |
188643-51-8 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-7,11H,8H2,1H3 |
InChI Key |
PPZZFMZROCNEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=CCO2 |
Origin of Product |
United States |
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